molecular formula C18H54O7Si8 B094741 Hexakis(trimethylsiloxy)disiloxane CAS No. 18602-90-9

Hexakis(trimethylsiloxy)disiloxane

Cat. No.: B094741
CAS No.: 18602-90-9
M. Wt: 607.3 g/mol
InChI Key: ZSVIBKXXPKFBHX-UHFFFAOYSA-N
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Description

Hexakis(trimethylsiloxy)disiloxane is an organosilicon compound with the chemical formula [(CH₃)₃SiO]₆Si₂O. It is a member of the siloxane family, which are compounds containing silicon-oxygen bonds. This compound is known for its unique structure, consisting of two silicon atoms connected by an oxygen bridge, with each silicon atom bonded to three trimethylsiloxy groups. This structure imparts significant stability and hydrophobicity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexakis(trimethylsiloxy)disiloxane can be synthesized through the reaction of trimethyliodosilane with hexaalkoxydisiloxane. This reaction typically yields this compound in high purity and yield . Another method involves the reaction of tetrakis(trimethylsiloxy)silane with sodium hydroxide in ethanol, which leads to the formation of this compound along with other silicate species .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrosilylation reactions. These reactions are catalyzed by transition metals and involve the addition of silicon-hydrogen bonds to unsaturated carbon bonds, such as alkenes and alkynes . This method is favored due to its efficiency and scalability.

Mechanism of Action

The mechanism by which hexakis(trimethylsiloxy)disiloxane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and hydrophobicity, making it useful in various applications. The molecular targets and pathways involved include interactions with other silicon-based compounds and the formation of siloxane networks .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexakis(trimethylsiloxy)disiloxane is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVIBKXXPKFBHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54O7Si8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576556
Record name 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18602-90-9
Record name 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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